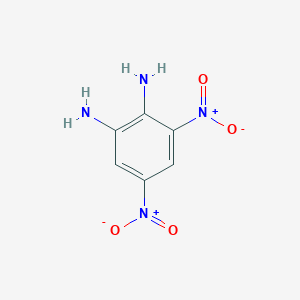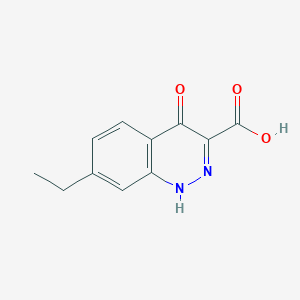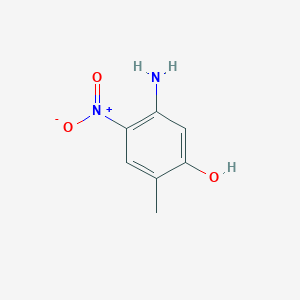![molecular formula C7H5NO2S B3263237 Thieno[2,3-b]pyridine 1,1-dioxide CAS No. 37049-39-1](/img/structure/B3263237.png)
Thieno[2,3-b]pyridine 1,1-dioxide
Übersicht
Beschreibung
Thieno[2,3-b]pyridine 1,1-dioxide is a heterocyclic compound with a fused pyridine and thiophene ring system. It exhibits diverse pharmacological and biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral properties . Additionally, it has been investigated as a Pim-1 kinase inhibitor and a multidrug resistance modulator .
Synthesis Analysis
Several synthetic approaches have been explored for the preparation of thieno[2,3-b]pyridine derivatives. Notably, one common strategy involves using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials or key intermediates . For instance, Dyachenko et al. reported a multicomponent synthesis of functionalized thieno[2,3-b]pyridines starting from specific compounds through a 3-cyanopyridine-2-thiolate intermediate .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Thieno[2,3-b]pyridine 1,1-dioxide exhibits potent antiproliferative effects against various tumor cell lines . Researchers have investigated its activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT-116) cells, highlighting its potential as an anticancer agent .
Antiviral Activity
Studies have suggested that Thieno[2,3-b]pyridine derivatives possess antiviral properties . These compounds may play a role in combating viral infections, although further research is needed to elucidate their mechanisms of action.
Anti-Inflammatory Effects
Thieno[2,3-b]pyridine 1,1-dioxide has been explored for its anti-inflammatory potential . Understanding its impact on inflammatory pathways could lead to novel therapeutic strategies for inflammatory diseases.
Antimicrobial Applications
Researchers have investigated the antimicrobial activity of Thieno[2,3-b]pyridine derivatives . These compounds may serve as promising agents against bacterial, fungal, and other microbial infections.
Antidiabetic Properties
Thieno[2,3-b]pyridines have been studied for their antidiabetic effects . Investigating their impact on glucose metabolism and insulin sensitivity could provide valuable insights for diabetes management.
Osteogenic Activity
In addition to its other pharmacological roles, Thieno[2,3-b]pyridine derivatives have been associated with osteogenic properties . These compounds may contribute to bone health and regeneration.
Wirkmechanismus
Target of Action
Thieno[2,3-b]pyridine 1,1-dioxide is a potent class of antiproliferative agents . The reported targets of this compound include the copper-trafficking antioxidant 1 protein, tyrosyl DNA phosphodiesterase 1, the colchicine binding site in tubulin, adenosine A2A receptor, and phospholipase C-δ1 . These targets play crucial roles in various cellular processes, including DNA repair, cell division, signal transduction, and inflammation.
Mode of Action
The mode of action of Thieno[2,3-b]pyridine 1,1-dioxide involves its interaction with these targets. For instance, it inhibits the activity of tyrosyl DNA phosphodiesterase 1, an enzyme involved in the repair of DNA damage . It also modulates the activity of the adenosine A2A receptor, a G-protein coupled receptor involved in various cellular processes .
Biochemical Pathways
The biochemical pathways affected by Thieno[2,3-b]pyridine 1,1-dioxide are primarily related to cell proliferation and survival. By inhibiting tyrosyl DNA phosphodiesterase 1, it disrupts the DNA repair mechanism, leading to cell death . By modulating the adenosine A2A receptor, it can influence various signaling pathways, potentially leading to changes in cell behavior .
Pharmacokinetics
One of the main issues encountered for their clinical application is their low water solubility . This could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of Thieno[2,3-b]pyridine 1,1-dioxide’s action is primarily the inhibition of cell proliferation. This is observed as growth restriction, rounding and blebbing of the plasma membrane, an increase in the G2/M phase population in the cell cycle, and a decrease in motility in certain cancer cell lines .
Action Environment
The action of Thieno[2,3-b]pyridine 1,1-dioxide can be influenced by various environmental factors. For instance, its low water solubility could limit its effectiveness in aqueous environments . Strategies such as loading the compound into a polymer matrix for water solubilisation have been explored to overcome this limitation .
Eigenschaften
IUPAC Name |
thieno[2,3-b]pyridine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-11(10)5-3-6-2-1-4-8-7(6)11/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQZDWTZLUNKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)S(=O)(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-b]pyridine 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,6aR)-5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one](/img/structure/B3263168.png)











